molecular formula C13H9F3O2 B11864217 1-(Trifluoromethyl)naphthalene-5-acetic acid

1-(Trifluoromethyl)naphthalene-5-acetic acid

Cat. No.: B11864217
M. Wt: 254.20 g/mol
InChI Key: ONRQLASQHRBNEE-UHFFFAOYSA-N
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Description

1-(Trifluoromethyl)naphthalene-5-acetic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a naphthalene ring, with an acetic acid moiety at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trifluoromethyl)naphthalene-5-acetic acid typically involves the introduction of the trifluoromethyl group into the naphthalene ring followed by the addition of the acetic acid moiety. One common method is the trifluoromethylation of naphthalene derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI). The reaction conditions often include the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation processes using continuous flow reactors to ensure efficient and consistent product yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Trifluoromethyl)naphthalene-5-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Electrophilic reagents such as bromine (Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogens or other electrophilic groups.

Scientific Research Applications

1-(Trifluoromethyl)naphthalene-5-acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Trifluoromethyl)naphthalene-5-acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The acetic acid moiety can form hydrogen bonds with biological macromolecules, influencing their structure and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    1-Naphthaleneacetic acid: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    Trifluoromethylbenzene: Contains a trifluoromethyl group but lacks the naphthalene ring structure.

Uniqueness: 1-(Trifluoromethyl)naphthalene-5-acetic acid is unique due to the combination of the trifluoromethyl group and the naphthalene ring, which imparts distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable scaffold for the development of new chemical entities.

Properties

Molecular Formula

C13H9F3O2

Molecular Weight

254.20 g/mol

IUPAC Name

2-[5-(trifluoromethyl)naphthalen-1-yl]acetic acid

InChI

InChI=1S/C13H9F3O2/c14-13(15,16)11-6-2-4-9-8(7-12(17)18)3-1-5-10(9)11/h1-6H,7H2,(H,17,18)

InChI Key

ONRQLASQHRBNEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CC=C(C2=C1)C(F)(F)F)CC(=O)O

Origin of Product

United States

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